molecular formula C13H10ClN3O B2702614 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1255783-50-6

4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2702614
CAS No.: 1255783-50-6
M. Wt: 259.69
InChI Key: UGABHGIQFJDTEE-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyphenylhydrazine with 4-chloropyrazole-5-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
  • 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine
  • 4-Chloro-2-(3-methylphenyl)pyrazolo[1,5-a]pyrazine

Uniqueness

4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .

Properties

IUPAC Name

4-chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-10-4-2-3-9(7-10)11-8-12-13(14)15-5-6-17(12)16-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGABHGIQFJDTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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